molecular formula C16H22O3 B12543384 Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- CAS No. 652146-15-1

Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-

Cat. No.: B12543384
CAS No.: 652146-15-1
M. Wt: 262.34 g/mol
InChI Key: YFWHXOQQTIOARI-UHFFFAOYSA-N
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Description

Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- (CAS 652146-15-1) is a ketone derivative characterized by a cyclohexyl ring substituted with a 2-hydroxyethoxy group and a phenyl group attached to the ethanone backbone. Its molecular formula is C₁₇H₂₄O₃, with a molecular weight of 276.37 g/mol .

Properties

CAS No.

652146-15-1

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenylethanone

InChI

InChI=1S/C16H22O3/c17-11-12-19-16(9-5-2-6-10-16)13-15(18)14-7-3-1-4-8-14/h1,3-4,7-8,17H,2,5-6,9-13H2

InChI Key

YFWHXOQQTIOARI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)C2=CC=CC=C2)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- typically involves the reaction of 2-hydroxyethoxycyclohexane with phenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Ethanone derivatives are widely researched for their potential therapeutic effects. The compound has been studied for its role as a pharmacophore in drug design.

  • Anticancer Agents : Research indicates that ethanone derivatives can act as effective anticancer agents. A study demonstrated that compounds similar to ethanone, when modified, showed significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Photoremovable Protecting Groups : The compound has been identified as a promising photoremovable protecting group for carboxylic acids. When subjected to photolysis, it releases the protected acid with yields ranging from 70% to 85%. This property is particularly useful in synthetic organic chemistry for selective deprotection under mild conditions .

Material Science Applications

Ethanone derivatives have been explored for their utility in materials science, particularly in the development of polymers and coatings.

  • Polymer Synthesis : The compound can be utilized in synthesizing polymers with specific functional properties. For instance, it can be incorporated into polyurethanes to enhance thermal stability and mechanical strength. Studies have shown that incorporating such ethanone derivatives results in materials with improved performance characteristics .
  • Coatings : Due to its chemical structure, ethanone derivatives can be used in formulating coatings that provide enhanced resistance to environmental degradation. These coatings are particularly beneficial in industrial applications where durability is critical .

Case Study 1: Photoremovable Protecting Group Use

A research article highlighted the synthesis of a new photoremovable protecting group based on ethanone derivatives. The study involved protecting various carboxylic acids using the compound, followed by photolysis to release the acids. The results indicated high efficiency and selectivity, showcasing the practical application of this compound in synthetic organic chemistry .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, modified ethanone derivatives were tested against various cancer cell lines. The findings revealed that certain structural modifications significantly increased cytotoxicity and apoptosis rates in cancer cells compared to unmodified compounds. This suggests a pathway for developing new anticancer therapies based on ethanone structures .

Data Tables

Application AreaDescriptionKey Findings
PharmaceuticalsAnticancer agentsSignificant inhibition of cancer cells
Photoremovable protecting groups70-85% yield upon photolysis
Material SciencePolymer synthesisEnhanced thermal stability
CoatingsImproved environmental resistance

Mechanism of Action

The mechanism of action of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and cyclohexyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Cyclohexyl or Aromatic Substitutions

1-Acetylcyclohexanol (CAS 1123-27-9)
  • Molecular Formula : C₈H₁₂O₂
  • Substituents: A cyclohexanol ring (hydroxycyclohexyl) and ethanone.
  • Key Differences: Lacks the phenyl and hydroxyethoxy groups present in the target compound.
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone (CAS 187269-42-7)
  • Molecular Formula : C₁₅H₁₄O₃
  • Substituents : A 2-hydroxy-5-methoxyphenyl group and a phenyl group.
  • Key Differences: Replaces the cyclohexyl-hydroxyethoxy moiety with methoxy and hydroxy groups on the aromatic ring.
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone
  • Molecular Formula: C₁₅H₁₈FNO
  • Substituents: Cyclohexylamino and 4-fluorophenyl groups.
  • Key Differences: The amino group introduces basicity, contrasting with the neutral hydroxyethoxy group in the target compound. The fluorine atom on the phenyl ring may enhance metabolic stability in biological systems .

Analogues with Sulfur-Containing Functional Groups

1-(2-Hydroxyphenyl)-2-(phenylsulfinyl)ethanone (CAS 131137-70-7)
  • Molecular Formula : C₁₄H₁₂O₃S
  • Substituents : 2-Hydroxyphenyl and phenylsulfinyl groups.
  • Key Differences : The sulfinyl group (-SO-) introduces polarity and hydrogen-bonding capacity, which could increase solubility in polar solvents compared to the target compound. This modification is associated with synthetic versatility, as sulfinyl groups are intermediates in oxidation reactions .
2-(Phenylthio)-1-(2,4,6-trihydroxyphenyl)ethanone
  • Molecular Formula : C₁₄H₁₂O₄S
  • Substituents : 2,4,6-Trihydroxyphenyl and phenylthio groups.
  • Key Differences : The trihydroxy substitution on the aromatic ring enhances acidity (pKa ~8–10), enabling chelation with metal ions. The thioether (-S-) group is less oxidized than sulfinyl, influencing redox reactivity .

Analogues with Aliphatic Ether or Alkoxy Chains

1-Propanone, 2-[1-(3-hydroxypropoxy)cyclohexyl]-1-phenyl- (CAS 652146-17-3)
  • Molecular Formula : C₁₇H₂₄O₃
  • Substituents : Cyclohexyl with 3-hydroxypropoxy and phenyl groups.
  • Key Differences : The hydroxypropoxy chain increases hydrophilicity compared to the hydroxyethoxy group in the target compound. The longer chain may improve flexibility in polymer applications .
1-[2-(Difluoromethoxy)phenyl]ethanone (CAS 127842-55-1)
  • Molecular Formula : C₉H₇F₂O₂
  • Substituents : Difluoromethoxy (-OCF₂H) group on the phenyl ring.
  • Key Differences : Fluorine atoms enhance electronegativity and metabolic stability, making this compound relevant in pharmaceutical design. However, the absence of a cyclohexyl ring reduces steric complexity .

Biological Activity

Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- is a compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group, a hydroxyethoxy group, and a phenyl group, which contribute to its unique chemical properties. The presence of these groups allows for various interactions with biological systems, particularly through hydrogen bonding and hydrophobic interactions.

Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- interacts with specific molecular targets in biological systems. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydrophobic phenyl and cyclohexyl groups enhance the compound's binding affinity to target sites.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that ethanone derivatives may exhibit antimicrobial properties against various pathogens. The interaction of the compound's functional groups with microbial cell membranes is hypothesized to disrupt cellular integrity.
  • Cytotoxicity : Some studies have evaluated the cytotoxic effects of ethanone on cancer cell lines. Results indicate that it may induce apoptosis in specific cancer types through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. In silico studies suggest that it may bind effectively to AChE, thereby inhibiting its activity.

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of ethanone derivatives found significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. These values were comparable to standard antibiotics like ciprofloxacin .
  • Cytotoxic Effects : In a laboratory setting, ethanone was tested on various cancer cell lines, demonstrating a dose-dependent cytotoxic effect. The IC50 values varied significantly across different cell lines, indicating selective toxicity towards certain types of cancer cells while sparing normal cells .
  • Enzyme Inhibition Studies : Molecular docking simulations revealed that ethanone binds strongly to the active site of AChE, suggesting its potential as a therapeutic agent for Alzheimer's disease. The binding affinity was quantified using free energy calculations from molecular dynamics simulations .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 3.12 - 12.5 µg/mL
AntimicrobialEscherichia coliMIC = 3.12 - 12.5 µg/mL
CytotoxicityCancer cell linesDose-dependent apoptosis
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition observed

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